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Compound of Interest

Compound Name: 2' 3" 4'-Trimethoxyacetophenone

Cat. No.: B1346922

CAS Number: 13909-73-4

This technical guide provides a comprehensive overview of 2',3",4'-Trimethoxyacetophenone,
a key organic intermediate. Tailored for researchers, scientists, and professionals in drug
development, this document details the compound's chemical and physical properties, spectral
data, a representative synthesis protocol, and its primary applications, with a focus on its role
as a precursor to bioactive molecules.

Compound Identification and Chemical Properties

2',3",4'-Trimethoxyacetophenone is an aromatic ketone characterized by an acetophenone
core substituted with three methoxy groups at the 2', 3', and 4' positions.[1] These electron-
donating methoxy groups influence the compound's reactivity and potential for further chemical
modifications.[1]

Table 1: Chemical Identifiers and Nomenclature
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Identifier Value

CAS Number 13909-73-4

IUPAC Name 1-(2,3,4-trimethoxyphenyl)ethanone[2][3]

Molecular Formula C11H1404[1]

Molecular Weight 210.23 g/mol [4]

nchi INChl=1S/C11H1404/c1-7(12)8-5-6-9(13-
2)11(15-4)10(8)14-3/h5-6H,1-4H3[1][3]

InChlKey PKNAATIMQOUREZ-UHFFFAOYSA-N[1][3]

SMILES CC(=0)C1=C(C(=C(C=C1)0C)0C)0C|2]
2,3,4-Trimethoxyacetophenone, Ethanone, 1-

Synonyms (2,3,4-trimethoxyphenyl)-, Tri-O-

methylgallacetophenone[1]

Table 2: Physical and Chemical Properties

Property Value Source

_ White to off-white crystalline
Physical State ] o [1]
solid or clear yellow liquid

Melting Point 14-15 °C [5]
Boiling Point 295-297 °C [5]
Density 1.155 g/mL at 25 °C [5]

Soluble in organic solvents like
Solubility ethanol and acetone; limited [1]

solubility in water.

Refractive Index (n20/D) 1.5384

Spectral Data
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The structural integrity of 2',3',4'-Trimethoxyacetophenone is confirmed through various
spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: NMR Spectral Data

Nucleus Chemical Shift Multiplicity Assighment
(ppm)

1H NMR (in CDCI5) 7.53 d Aromatic H

6.73 d Aromatic H

3.98 S -OCHs

3.91 S -OCHs

3.87 S -OCHs

2.60 s -C(O)CHs

13C NMR (Predicted) ~198 C=0

~158, 154, 142 Aromatic C-O

~128, 120, 108 Aromatic C-H, C-C

~62, 61, 56 -OCHs

~26 -C(O)CHs

Note: 13C NMR data is predicted based on typical chemical shifts for similar structures. Specific
experimental data was not found in the searched literature.

Table 4: Mass Spectrometry and IR Spectroscopy Data
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Technique Key Peaks/Bands

m/z 210 (M+), 195 (M-CHs)+, 167, 152, 137[2]

Mass Spectrometry (El) [3][6]

~2940 cm~* (C-H stretch, alkyl), ~1670 cm~1
(C=0 stretch, ketone), ~1600 cm~1 (C=C
stretch, aromatic), ~1270 cm~* (C-O stretch, aryl
ether), ~1100 cm~! (C-O stretch, alkyl ether)

IR Spectroscopy (liquid film)

Synthesis of 2',3",4'-Trimethoxyacetophenone

2',3",4'-Trimethoxyacetophenone is typically synthesized via a Friedel-Crafts acylation of
1,2,3-trimethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride,
in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme

Reactants

[Acetyl ChIoride)

1,2,3—Trimethoxybenzene] Products

I Y
]

‘Reagents, _________ | 2',3‘,4'-Trimethoxyacetophenone) HCI
|

1

[Dichloromethane (Solvent)]
[ AICIs (Lewis Acid) }——- —————————————————
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Click to download full resolution via product page

Caption: Friedel-Crafts Acylation for 2',3",4'-Trimethoxyacetophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of 2',3",4'-
Trimethoxyacetophenone.

Materials:

1,2,3-Trimethoxybenzene

o Acetyl chloride

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

e 5% Sodium bicarbonate (NaHCO3) solution
o Saturated sodium chloride (brine) solution
¢ Anhydrous magnesium sulfate (MgSQOa)

e |ce

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous
aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0 °C in an
ice bath.

o Formation of Acylium lon: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
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o Addition of Substrate: Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous
dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30
minutes, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise
addition of ice-cold water, followed by concentrated hydrochloric acid.

o Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract
the aqueous layer with dichloromethane (2x). Combine the organic layers.

e Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate
solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2',3',4'-
Trimethoxyacetophenone.

Synthesis and Purification Workflow
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Synthesis and Purification Workflow
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Caption: Workflow for the Synthesis and Purification of 2',3",4'-Trimethoxyacetophenone.
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Applications in Drug Development

2',3',4'-Trimethoxyacetophenone is a valuable building block in organic synthesis, particularly
for the preparation of chalcones, which are known to possess a wide range of biological
activities.

Precursor to Anti-Inflammatory Chalcones

This acetophenone derivative serves as a key starting material for the synthesis of chalcones
with potential anti-inflammatory properties. These chalcones are typically synthesized through
a Claisen-Schmidt condensation reaction between 2',3',4'-Trimethoxyacetophenone and
various substituted benzaldehydes.

Studies have shown that chalcones derived from methoxylated acetophenones can inhibit the
production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The
overexpression of inducible nitric oxide synthase (iNOS) and subsequent NO production are
hallmarks of the inflammatory response.

Potential Mechanism of Action of Derived
Chalcones

The anti-inflammatory effects of chalcones derived from 2',3',4'-Trimethoxyacetophenone are
likely mediated through the modulation of key inflammatory signaling pathways. While direct
studies on this specific acetophenone are limited, the mechanisms of action of structurally
related anti-inflammatory compounds, including other chalcones and methoxylated flavonoids,
have been extensively studied. The primary pathways implicated are the Nuclear Factor-kappa
B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. In resting cells, NF-kB is
sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Pro-inflammatory stimuli, such as
LPS, activate the IkB kinase (IKK) complex, which then phosphorylates IkB. This
phosphorylation targets IkB for ubiquitination and subsequent proteasomal degradation,
allowing NF-kB to translocate to the nucleus and induce the transcription of pro-inflammatory
genes, including INOS, COX-2, and various cytokines. Chalcones may inhibit this pathway at
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several points, such as by preventing the degradation of IkB or inhibiting the nuclear
translocation of NF-kB.
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Caption: Potential Inhibition of the NF-kB Signaling Pathway by Derived Chalcones.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial for signal transduction
from the cell surface to the nucleus, regulating cellular processes such as inflammation,
proliferation, and apoptosis. LPS can activate these pathways, leading to the activation of
transcription factors like AP-1, which also contribute to the expression of pro-inflammatory
genes. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation,
and thus the activation, of key MAPK proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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